molecular formula C17H20N4O3S2 B2618493 N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide CAS No. 868974-85-0

N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2618493
CAS No.: 868974-85-0
M. Wt: 392.49
InChI Key: YPCLPAJAPUPTPB-UHFFFAOYSA-N
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Description

The compound N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide features a 1,3,4-thiadiazole core substituted at position 5 with a 2-phenylacetamido group and at position 2 with a sulfanyl-linked acetamide moiety bearing an oxolan-2-ylmethyl group.

Properties

IUPAC Name

N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S2/c22-14(9-12-5-2-1-3-6-12)19-16-20-21-17(26-16)25-11-15(23)18-10-13-7-4-8-24-13/h1-3,5-6,13H,4,7-11H2,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCLPAJAPUPTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with phenylacetic acid under acidic conditions to form 5-(2-phenylacetamido)-1,3,4-thiadiazole.

    Attachment of the Oxolane Ring: The oxolane ring is introduced by reacting oxirane with a suitable nucleophile to form an oxolane derivative.

    Coupling Reaction: The final step involves coupling the oxolane derivative with the thiadiazole compound using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Core Thiadiazole Formation

The 1,3,4-thiadiazole backbone serves as the central scaffold. Key steps include:

  • Cyclocondensation : 5-amino-1,3,4-thiadiazole-2-thiol (1 ) is synthesized from thiosemicarbazide derivatives via cyclization under acidic or basic conditions .

  • Functionalization : The exocyclic thiol group in 1 is selectively alkylated or acylated to introduce substituents. For example, alkylation with 2-chloro-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone in ethanol with KOH yields intermediates with high regioselectivity (81% yield) .

Amide Bond Formation

The 2-phenylacetamido and oxolane-methylacetamide substituents are introduced via amidation:

  • Coupling Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile facilitate amide bond formation between carboxylic acids and amines .

    • Procedure : Equimolar reactants stirred for 24 h, followed by purification via column chromatography (EtOAc/petroleum ether) .

  • Direct Acylation : Dichloroacetyl chloride reacts with amine-functionalized intermediates in dioxane with triethylamine (30 min reflux, 90% yield) .

Oxolane-Methylacetamide Attachment

The tetrahydrofuran (oxolane) methyl group is incorporated via:

  • Nucleophilic Substitution : Reaction of 2-chloroacetamide derivatives with oxolane-2-ylmethanamine under basic conditions.

  • Hybridization : Pharmacophore hybridization strategies combine the thiadiazole core with pre-synthesized oxolane-methylacetamide frag

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiadiazole moiety, which is known for its biological activity. The synthesis typically involves the formation of amide bonds between thiadiazole derivatives and phenylacetic acid derivatives under controlled conditions. For instance, the synthesis process may utilize reagents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the amidation reaction in acetonitrile solvent at room temperature .

Anticancer Properties

Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including those related to N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity Testing : Compounds derived from 1,3,4-thiadiazole have been tested against human cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The results showed varying degrees of cytotoxicity with some derivatives exhibiting IC50 values in the low micromolar range .
Cell Line IC50 Value (µg/mL) Reference
SKNMC0.74
HT-2910.0
PC33.29

Pharmacological Potential

Beyond anticancer applications, this compound may also be explored for other pharmacological activities:

  • Antimicrobial Activity : Thiadiazole derivatives are known to exhibit antimicrobial properties against a range of pathogens. This could extend the utility of this compound in treating infections caused by resistant strains of bacteria.
  • Anti-inflammatory Effects : Some studies suggest that thiadiazoles may possess anti-inflammatory properties, making them candidates for further research in inflammatory diseases.

Case Studies and Research Findings

Several case studies highlight the efficacy of thiadiazole derivatives:

  • Study on Anticancer Activity : A study synthesized various thiadiazole derivatives and evaluated their cytotoxicity against prostate cancer cells, revealing one compound with an IC50 value of 0.28 µg/mL against MCF7 breast cancer cells .
  • Inhibition of Growth : Another investigation demonstrated that certain thiadiazole compounds inhibited growth in human colon cancer cell lines with an IC50 range showing promising results for further development .

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylacetamido group can enhance binding affinity through hydrophobic interactions, while the oxolane ring can provide additional stability to the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations and Physicochemical Properties

The 1,3,4-thiadiazole scaffold is common in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. Key comparisons with analogs include:

Table 1: Substituent Effects on Physical Properties
Compound (Reference) Substituents (R1, R2) Yield (%) Melting Point (°C) Key Functional Groups
Target Compound R1 = 2-phenylacetamido, R2 = oxolan-2-ylmethyl - - Amide, oxolane, thiadiazole
5h R1 = benzylthio, R2 = 2-isopropyl-5-methylphenoxy 88 133–135 Benzylthio, phenoxy
5e R1 = 4-chlorobenzylthio, R2 = 2-isopropyl-5-methylphenoxy 74 132–134 Chlorobenzyl, phenoxy
R1 = 4-methoxybenzylthio, R2 = 4-phenoxyphenyl - - Methoxybenzyl, phenoxyphenyl
R1 = 4-fluorobenzyl, R2 = oxolan-2-ylmethyl - - Fluorobenzyl, oxolane
  • Melting Points : Analogs with bulky substituents (e.g., 5h, 5e ) exhibit lower melting points (133–135°C) compared to smaller groups, suggesting the target compound may have a similar range.

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs) : The 2-phenylacetamido group in the target compound introduces an amide linkage, enabling hydrogen bonding. This contrasts with electron-donating groups like 4-methoxybenzylthio in , which increase lipophilicity.
  • Steric Hindrance: Bulky substituents (e.g., 4-phenoxyphenyl in ) may reduce binding affinity to biological targets compared to the target compound’s phenylacetamido group.
Table 2: Comparative Bioactivity of Thiadiazole Derivatives
Compound (Reference) Reported Activities Key Structural Features
Target Compound Inferred antimicrobial, enzyme inhibition Amide, oxolane
8c, 8d Antimicrobial (Staphylococcus aureus) Indol-3-ylmethyl, oxadiazole
Inferred kinase inhibition Cyanophenyl, indole
derivatives Antimicrobial, antifungal Halogenated benzyl, alkylthio
  • Antimicrobial Activity : Compounds with indole moieties (e.g., 8c, 8d ) show efficacy against S. aureus, suggesting the target compound’s phenylacetamido group may target similar pathways.
  • Enzyme Binding : The oxolane group’s oxygen atom may participate in hydrogen bonding, akin to methoxy groups in , enhancing interactions with enzymatic active sites.

Key Research Findings and Trends

Substituent-Driven Solubility : Oxolan and amide groups improve solubility compared to halogenated or purely aromatic analogs .

Bioactivity Correlations : Thiadiazole derivatives with hydrogen-bonding substituents (amide, oxolane) exhibit enhanced target engagement, as seen in enzyme inhibition studies .

Metabolic Stability : Fluorinated analogs (e.g., ) demonstrate increased metabolic half-lives, suggesting the target compound’s oxolane group may similarly resist oxidative degradation.

Biological Activity

N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that incorporates a quinazoline core structure along with a thioether linkage. This compound's unique structural components suggest a range of potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective applications.

Chemical Structure and Synthesis

The compound features several key functional groups:

  • Oxolane (tetrahydrofuran) moiety : Enhances solubility and bioavailability.
  • Thiadiazole scaffold : Known for various biological activities including antimicrobial and anticancer properties.
  • Phenylacetamido group : Contributes to the compound's pharmacological profile.

Synthesis typically involves multi-step reactions that can be optimized using microwave irradiation or green chemistry methods to enhance yield and reduce environmental impact.

1. Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have shown significant antimicrobial properties. Studies indicate that derivatives of this compound can exhibit activity against various Gram-positive and Gram-negative bacteria as well as fungi. For instance:

CompoundActivityMIC (μg/mL)
Thiadiazole Derivative AAntibacterial (E. coli)32
Thiadiazole Derivative BAntifungal (A. niger)42

Research has demonstrated that the presence of halogen or oxygenated substituents on the phenyl ring enhances antibacterial and antifungal activity compared to standard drugs like fluconazole and streptomycin .

2. Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines:

Cell LineIC50 (μg/mL)Activity
MCF-7 (breast cancer)0.28High
A549 (lung carcinoma)0.52Moderate

These findings indicate that the compound may inhibit tumor growth effectively, with structure–activity relationship studies suggesting that specific substituents on the thiadiazole ring significantly influence cytotoxic activity .

3. Neuroprotective Effects

The neuroprotective properties of compounds with a thiadiazole backbone have been noted in several studies. For instance, derivatives have been evaluated for their ability to protect against seizures induced by chemical agents like nikethamide and picrotoxins. The results indicate promising anticonvulsant activity with low neurotoxicity .

Case Studies

Several case studies have highlighted the biological efficacy of thiadiazole derivatives:

  • Antimicrobial Efficacy :
    • A study reported that a derivative exhibited an MIC of 32 μg/mL against Pseudomonas aeruginosa, outperforming traditional antibiotics .
  • Anticancer Activity :
    • Another investigation found that a related compound demonstrated significant cytotoxicity against SK-MEL-2 melanoma cells with an IC50 value of 4.27 μg/mL, indicating its potential as a therapeutic agent in cancer treatment .

Q & A

Q. How can high-throughput screening (HTS) platforms evaluate biological activity?

  • Answer :
  • Enzyme assays (e.g., fluorescence-based LOX inhibition ).
  • Microplate dilution for MIC determination against bacterial/fungal strains .
  • Cell viability assays (MTT/XTT) for anticancer activity profiling .

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